molecular formula C7H7ClF3NO B1489977 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride CAS No. 2031269-36-8

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride

Cat. No.: B1489977
CAS No.: 2031269-36-8
M. Wt: 213.58 g/mol
InChI Key: XFEKNPIJCMKDJW-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride is a chemical compound characterized by the presence of a pyridine ring substituted with a trifluoroethoxy group and a hydrochloride counterion. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride typically involves the reaction of 4-pyridinol with 2,2,2-trifluoroethyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The trifluoroethoxy group can be reduced to form the corresponding hydroxyethyl derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Pyridine N-oxide: Formed by the oxidation of the pyridine ring.

  • Hydroxyethyl Derivative: Resulting from the reduction of the trifluoroethoxy group.

  • Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride finds applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It serves as a precursor or intermediate in the synthesis of therapeutic agents.

  • Industry: The compound is utilized in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride exerts its effects depends on its specific application. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to other pyridine derivatives. Similar compounds include:

  • 4-(2,2,2-Trifluoroethoxy)piperidine: A piperidine derivative with similar trifluoroethoxy substitution.

  • 4-(2,2,2-Trifluoroethoxy)phenylboronic acid: A phenylboronic acid derivative with a trifluoroethoxy group.

These compounds share the trifluoroethoxy group but differ in their core structures, leading to variations in their reactivity and applications.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEKNPIJCMKDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride in the synthesis of lansoprazole?

A1: this compound serves as a crucial building block in the synthesis of lansoprazole. [, ] It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction. This reaction forms an intermediate compound, which then undergoes asymmetric oxidation to yield lansoprazole. [, ]

Q2: Are there any analytical methods specifically designed for detecting trace amounts of this compound in lansoprazole?

A2: Yes, highly sensitive analytical techniques have been developed to quantify trace levels of this compound, classified as a potential genotoxic impurity, in lansoprazole drug products. [, ] One such method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] This method demonstrates excellent separation of this compound from lansoprazole and offers a high degree of sensitivity for accurate quantification. [, ]

Q3: What makes LC-MS/MS suitable for detecting this compound in lansoprazole?

A3: LC-MS/MS offers a powerful combination of separation and detection capabilities. The liquid chromatography part effectively separates the this compound impurity from lansoprazole and other components in the sample. The mass spectrometry part then identifies and quantifies the impurity based on its unique mass-to-charge ratio. This method is particularly well-suited for detecting trace amounts of potential genotoxic impurities due to its high sensitivity and selectivity. []

Q4: Have there been any studies on improving the synthesis of lansoprazole using this compound?

A4: Research has explored optimizing the asymmetric oxidation step in lansoprazole synthesis using this compound. [] This optimization focuses on enhancing the yield of both R- and S-enantiomers of lansoprazole. Studies have investigated various factors, such as the choice of oxidizing agent and reaction conditions, to maximize the efficiency and cost-effectiveness of the synthesis process. []

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